N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves Michael reactions and enaminone intermediates, leading to products with diverse functionalities. For instance, enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes result in adducts with good to excellent diastereoselectivity, which after further transformations can yield pyrrolines or pyrrolidines (Revial et al., 2000). Additionally, the synthesis of N-aryl carboxamides from reactions involving pyridoxal hydrochloride and N-arylcyanoacetamides demonstrates the versatility in constructing nitrogen-containing heterocycles (Zhuravel et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds reveals crucial interactions that influence their chemical behavior. For instance, X-ray diffraction analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential drug template, unveiled significant interactions that are fundamental in its potential inhibition process against chronic myelogenous leukemia (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
The reactivity of these compounds towards various chemical reactions, including Michael addition and catalytic reduction, highlights their chemical versatility. The ability to undergo such transformations enables the derivation of numerous related structures with potential biological activity.
Physical Properties Analysis
The study of the physical properties, including solubility, melting point, and crystalline structure, provides insights into the compound's behavior under different conditions. For example, dimeric structures and hydrogen bonds in related compounds have been studied using XRD, IR, Raman methods, and DFT calculations, elucidating the importance of intermolecular interactions in determining physical properties (Lorenc, 2012).
properties
CAS RN |
162626-99-5 |
---|---|
Product Name |
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |
InChI Key |
KIWSYRHAAPLJFJ-DNZSEPECSA-N |
Isomeric SMILES |
CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |
SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
synonyms |
FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |
Origin of Product |
United States |
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